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molecular formula C4H8BrNO2 B155290 2-Bromo-N-methoxy-N-methylacetamide CAS No. 134833-83-3

2-Bromo-N-methoxy-N-methylacetamide

Cat. No. B155290
M. Wt: 182.02 g/mol
InChI Key: GKJMVMJIDBDPDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029367B2

Procedure details

Scheme 1, steps A and B: Bromoacetyl bromide (1.06 equiv.) is added to a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) (Volumes are in mL/g of this compound) in a stirring mixture of water (4 mL/g), toluene (4 mL/g), and K2CO3 (1.15 equiv.) at 0° C. After warming to room temperature over 1 hour, the layers are separated and the aqueous layer is extracted with toluene (2 mL/g). The combined organic layers are concentrated to give the intermediate 2-bromo-N-methoxy-N-methyl-acetamide containing about 20% toluene. 2-Bromo-N-methoxy-N-methyl-acetamide is added to a mixture of allyl alcohol (6.3 equiv) and K2CO3 (2 equiv.) over 3 hours at 30° C. After 2 hours at 30° C., toluene (4 mL/g) is added, the mixture is cooled to 0° C., and filtered. The filter cake is rinsed with cold (0° C.) toluene (2.7 mL/g) and the combined filtrate is washed with a 3 weight % solution of KHSO4 in water (0.6 mL/g). The toluene solution is concentrated while additional toluene (11 mL/g) is added to remove water and allyl alcohol. The concentrated toluene solution is washed with water (0.5 g/g), further concentrated to remove most of the toluene, and then distilled to give the title compound. LC-MS (m/z): 160 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4].[CH2:9]([OH:12])[CH:10]=[CH2:11].C([O-])([O-])=O.[K+].[K+]>C1(C)C=CC=CC=1>[CH2:9]([O:12][CH2:2][C:3]([N:5]([O:7][CH3:8])[CH3:6])=[O:4])[CH:10]=[CH2:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)N(C)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is rinsed with cold (0° C.) toluene (2.7 mL/g)
WASH
Type
WASH
Details
the combined filtrate is washed with a 3 weight % solution of KHSO4 in water (0.6 mL/g)
CONCENTRATION
Type
CONCENTRATION
Details
The toluene solution is concentrated while additional toluene (11 mL/g)
ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to remove water and allyl alcohol
WASH
Type
WASH
Details
The concentrated toluene solution is washed with water (0.5 g/g)
CONCENTRATION
Type
CONCENTRATION
Details
further concentrated
CUSTOM
Type
CUSTOM
Details
to remove most of the toluene
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OCC(=O)N(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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